molecular formula C18H18N4 B12337455 N-naphthalen-2-yl-5-phenyltriazolidin-4-amine

N-naphthalen-2-yl-5-phenyltriazolidin-4-amine

Cat. No.: B12337455
M. Wt: 290.4 g/mol
InChI Key: ZDMWXFJBIBWWDT-UHFFFAOYSA-N
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Description

N-naphthalen-2-yl-5-phenyltriazolidin-4-amine is a complex organic compound that belongs to the class of triazolidines This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to a triazolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-yl-5-phenyltriazolidin-4-amine typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as the “click chemistry” approach. This method provides high regioselectivity and excellent yields. The reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and multi-component reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-yl-5-phenyltriazolidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the triazolidine core can yield amines.

Mechanism of Action

The mechanism of action of N-naphthalen-2-yl-5-phenyltriazolidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects .

Comparison with Similar Compounds

N-naphthalen-2-yl-5-phenyltriazolidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N-naphthalen-2-yl-5-phenyltriazolidin-4-amine

InChI

InChI=1S/C18H18N4/c1-2-7-14(8-3-1)17-18(21-22-20-17)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-22H

InChI Key

ZDMWXFJBIBWWDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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